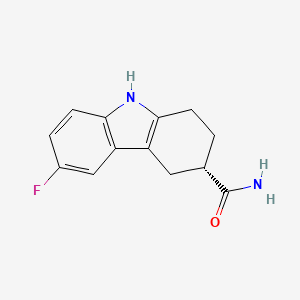

(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

Cat. No. B8572034

M. Wt: 232.25 g/mol

InChI Key: SKAWNDAZHFSHDP-ZETCQYMHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07297704B2

Procedure details

Isopropyl acetate (570 mL, 488 g) was charged to a (3-L) four-necked reactor (reactor A) equipped with mechanical stirrer, condenser with nitrogen inlet, powder addition funnel, and a thermocouple. 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (Example 90) was charged to the reactor with stirring. The reaction mixture was cooled to 5-10° C. with an ice-bath and DMF (13.8 g) was added. Ammonium hydroxide (28% aqueous, 607 g) and water (144 g) were added to another (5-L), 4-neck reactor (reactor B) equipped with an overhead stirrer, thermocouple, and condenser under nitrogen. The contents of reactor B were cooled 5-10° C. Reactor B was connected to a caustic scrubber. Oxalyl chloride (94.3 g, 0.74 mol) was added through an addition funnel to the stirring slurry in reactor A maintaining temperature between 5 and 15° C. The funnel was rinsed with 50 mL of isopropyl acetate and the reaction mixture was allowed to warm to 10-15° C. The reaction mixture was stirred for an additional 30 min after addition of oxalyl chloride and an aliquot (3 drops) of the reaction mixture was quenched with 0.11 mL of 28% aq. ammonium hydroxide then diluted with CH3CN to 2 mL, and monitored for disappearance of the acid by HPLC (<10-11 area % of the acid). When the reaction was complete, the contents of reactor A were cooled to 5-10° C. The acid chloride from reactor A was transferred to the cooled ammonium hydroxide solution in reactor B over 30 min to 45 min maintaining temperature between 5-15° C. followed by a 50 mL isopropyl acetate rinse. The reaction mixture was stirred at 5-10° C. for 30 min when solids separated out. Heptane (540 mL) was charged at 10-15° C. and stirring continued for 30 min. The slurry was filtered through a funnel lined with polypropylene and the collected solid washed with 800 mL of cold water followed by 800 mL of n-heptane. The solid was dried under vacuum (<20 mm Hg) at 40° C. to give 140.4 g of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide (94% yield). Chiral purity is 99.4% by HPLC and MW 232(LC/MS).

[Compound]

Name

( 3-L )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 5-L )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

C(OC(C)C)(=O)C.[F:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([C:22]([OH:24])=O)[CH2:13][C:12]2=1.[OH-].[NH4+:26].C(Cl)(=O)C(Cl)=O>O.CN(C=O)C>[F:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([C:22]([NH2:26])=[O:24])[CH2:13][C:12]2=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

570 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)C

|

[Compound]

|

Name

|

( 3-L )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

607 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

[Compound]

|

Name

|

( 5-L )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

144 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

94.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

13.8 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

7.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer, condenser with nitrogen inlet, powder addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents of reactor B were cooled 5-10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reactor B was connected to a caustic scrubber

|

WASH

|

Type

|

WASH

|

|

Details

|

The funnel was rinsed with 50 mL of isopropyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 10-15° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for an additional 30 min

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of oxalyl chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an aliquot (3 drops) of the reaction mixture was quenched with 0.11 mL of 28% aq. ammonium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then diluted with CH3CN to 2 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the contents of reactor A were cooled to 5-10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acid chloride from reactor A was transferred to the cooled ammonium hydroxide solution in reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

B over 30 min to 45 min maintaining temperature between 5-15° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 5-10° C. for 30 min when solids

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Heptane (540 mL) was charged at 10-15° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered through a funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the collected solid washed with 800 mL of cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried under vacuum (<20 mm Hg) at 40° C.

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 140.4 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |